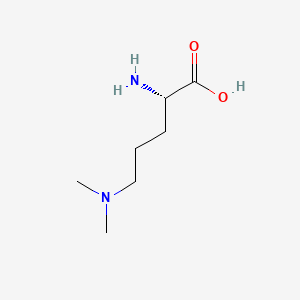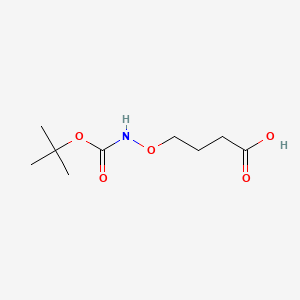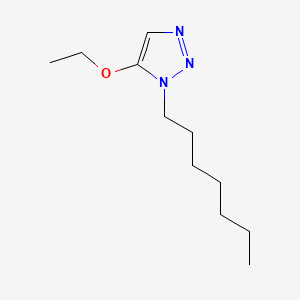
N,N-Dimethylornithine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylornithine (DMFO) is a chemical compound that belongs to the family of polyamines. Polyamines are essential molecules that play a crucial role in various cellular processes, including DNA synthesis, cell proliferation, and differentiation. DMFO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines. DMFO has been extensively studied for its potential therapeutic applications in various diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Scientific Research Applications
Biochemistry and Microbiology : The study of acetylornithinase of Escherichia coli revealed the role of compounds similar to N,N-Dimethylornithine in bacterial metabolism and enzymatic processes (Vogel & Bonner, 1956).
Biomedical Research : N,N-Dimethylornithine derivatives have been explored in the context of human health. For example, a study on dimethylarginine dimethylaminohydrolase (DDAH) highlighted the importance of related compounds in cardiovascular disease and endothelial dysfunction (Wang, Hu, & Fast, 2009).
Neuroscience and Pharmacology : The use of N,N-Dimethylornithine derivatives in PET imaging for Alzheimer's disease was studied, demonstrating their potential in diagnosing and understanding neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Analytical Chemistry : N,N-Dimethylornithine and its derivatives have been used in quantitative glycomic analysis, demonstrating their utility in advanced biochemical analysis techniques (Chen et al., 2018).
Environmental Science : Studies have shown the relevance of N,N-Dimethylornithine in the formation of disinfection by-products, such as N-nitrosodimethylamine (NDMA), in water treatment processes (Liu & Zhong, 2017).
Cancer Research : Inhibitors related to N,N-Dimethylornithine have been investigated for their potential in treating diseases like melanoma by affecting nitric oxide synthesis (Wang et al., 2014).
Mechanism of Action
Target of Action
N,N-Dimethylornithine, also known as (S)-2-Amino-5-(dimethylamino)pentanoic acid, primarily targets the enzyme nitric oxide synthase . This enzyme is responsible for the production of nitric oxide, a key chemical involved in various physiological processes, including endothelial and cardiovascular health .
Mode of Action
N,N-Dimethylornithine interacts with its target by acting as an endogenous inhibitor of nitric oxide synthase . It is formed by the methylation of arginine residues in proteins and is released after proteolysis . In this reaction, S-adenosylmethionine acts as the methyldonor and S-adenosylhomocysteine is the demethylated product . This interaction results in the modulation of nitric oxide production, thereby influencing various biochemical processes in the body .
Biochemical Pathways
The primary biochemical pathway affected by N,N-Dimethylornithine is the L-arginine-nitric oxide pathway . In this pathway, L-arginine is converted into nitric oxide by the action of nitric oxide synthase . N,N-Dimethylornithine, by inhibiting this enzyme, interferes with the production of nitric oxide, thereby affecting the downstream effects associated with nitric oxide signaling .
Pharmacokinetics
Based on the pharmacokinetics of structurally similar compounds, it can be inferred that n,n-dimethylornithine might have rapid absorption and distribution in the body . The compound is likely metabolized in the liver and excreted through the kidneys
Result of Action
The inhibition of nitric oxide synthase by N,N-Dimethylornithine can lead to a decrease in the production of nitric oxide . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, immune response, and neurotransmission . Therefore, the action of N,N-Dimethylornithine can potentially influence these processes.
properties
IUPAC Name |
(2S)-2-amino-5-(dimethylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)5-3-4-6(8)7(10)11/h6H,3-5,8H2,1-2H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQZFFGZKJEVIY-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylornithine | |
CAS RN |
121428-46-4 |
Source


|
| Record name | N,N-Dimethylornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121428464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-DIMETHYLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZKJ09NS95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Amino[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B568581.png)


![2-[2-(1H-Imidazol-1-yl)ethyl]-2,5,7,8-tetramethylchroman-6-ol](/img/structure/B568593.png)
![2,2A-Dihydro-1H-azeto[1,2-A]quinoxaline-1,3(4H)-dione](/img/structure/B568597.png)